ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL
ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL
4-(Dimethylamino)-3-methyl-1, 2-diphenylbutan-2-ol, also known as oxiphene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 4-(Dimethylamino)-3-methyl-1, 2-diphenylbutan-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
126-04-5
VCID:
VC21012787
InChI:
InChI=1S/C19H25NO/c1-15(14-20(2)3)18(16-10-6-4-7-11-16)19(21)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3
SMILES:
CC(CN(C)C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Molecular Formula:
C19H25NO
Molecular Weight:
283.4 g/mol
ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL
CAS No.: 126-04-5
Cat. No.: VC21012787
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(Dimethylamino)-3-methyl-1, 2-diphenylbutan-2-ol, also known as oxiphene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 4-(Dimethylamino)-3-methyl-1, 2-diphenylbutan-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 126-04-5 |
| Molecular Formula | C19H25NO |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-1-ol |
| Standard InChI | InChI=1S/C19H25NO/c1-15(14-20(2)3)18(16-10-6-4-7-11-16)19(21)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3 |
| Standard InChI Key | INTCGJHAECYOBW-UHFFFAOYSA-N |
| SMILES | CC(CN(C)C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
| Canonical SMILES | CC(CN(C)C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator